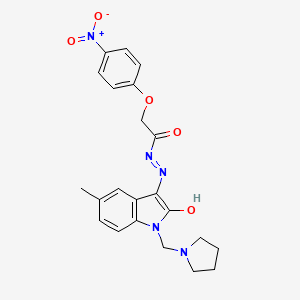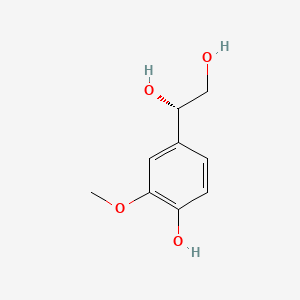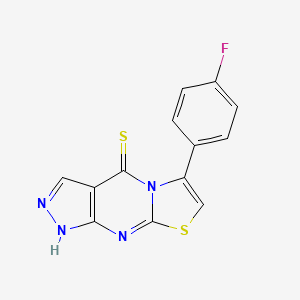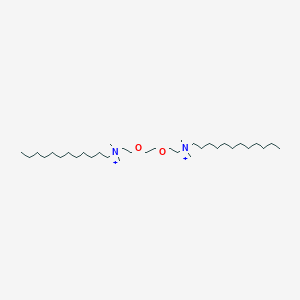
Pyridinium, 1,1'-(p-phenylenedimethylene)bis(2,3-dimethyl-, dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(p-Phenylenedimethylene)bis(2,3-dimethylpyridinium bromide) is a quaternary ammonium compound with a unique structure that includes two pyridinium rings connected by a p-phenylenedimethylene bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(p-Phenylenedimethylene)bis(2,3-dimethylpyridinium bromide) typically involves the reaction of 2,3-dimethylpyridine with p-phenylenedimethylene dibromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and minimize production costs. The purification process may include additional steps such as distillation and filtration to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions
1,1’-(p-Phenylenedimethylene)bis(2,3-dimethylpyridinium bromide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce the corresponding pyridine derivatives .
科学的研究の応用
1,1’-(p-Phenylenedimethylene)bis(2,3-dimethylpyridinium bromide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving cell membrane interactions and as a potential antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
作用機序
The mechanism of action of 1,1’-(p-Phenylenedimethylene)bis(2,3-dimethylpyridinium bromide) involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with specific molecular targets, such as enzymes and receptors, affecting their function and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 1,1’-(p-Phenylenedimethylene)bis(tripropylammonium bromide)
- 1,1’-(1,3-Phenylenebis(methylene))bis(pyridin-1-ium)
- 3,3’-(1,4-Phenylenebis(methylene))bis(1-vinyl-1H-imidazol-3-ium) dichloride
Uniqueness
1,1’-(p-Phenylenedimethylene)bis(2,3-dimethylpyridinium bromide) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
特性
CAS番号 |
102584-22-5 |
|---|---|
分子式 |
C22H26Br2N2 |
分子量 |
478.3 g/mol |
IUPAC名 |
1-[[4-[(2,3-dimethylpyridin-1-ium-1-yl)methyl]phenyl]methyl]-2,3-dimethylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C22H26N2.2BrH/c1-17-7-5-13-23(19(17)3)15-21-9-11-22(12-10-21)16-24-14-6-8-18(2)20(24)4;;/h5-14H,15-16H2,1-4H3;2*1H/q+2;;/p-2 |
InChIキー |
WYUQQFGBIAIQOW-UHFFFAOYSA-L |
正規SMILES |
CC1=C([N+](=CC=C1)CC2=CC=C(C=C2)C[N+]3=CC=CC(=C3C)C)C.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate](/img/structure/B15185794.png)
